molecular formula C14H21N3O2S B2617650 5-(3-((dimethylamino)methyl)-1,4-thiazepane-4-carbonyl)pyridin-2(1H)-one CAS No. 1797859-64-3

5-(3-((dimethylamino)methyl)-1,4-thiazepane-4-carbonyl)pyridin-2(1H)-one

Cat. No. B2617650
CAS RN: 1797859-64-3
M. Wt: 295.4
InChI Key: NSJMINBXRWPJRT-UHFFFAOYSA-N
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Description

5-(3-((dimethylamino)methyl)-1,4-thiazepane-4-carbonyl)pyridin-2(1H)-one, commonly known as DT-010, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DT-010 is a heterocyclic compound that contains both a thiazepane and a pyridine ring. In

Scientific Research Applications

Synthesis and Chemical Reactivity

The compound has been utilized in the synthesis of a wide range of heterocyclic systems, demonstrating its versatility in chemical reactions. For instance, its use in microwave-assisted synthesis processes has led to the development of novel pyrazolopyridines, highlighting its role in facilitating efficient and diverse chemical syntheses (El‐Borai et al., 2013). Additionally, its application in generating a structurally diverse library through alkylation and ring closure reactions showcases its capacity to participate in complex chemical transformations, yielding a variety of compounds from a single starting material (Roman, 2013).

Photophysical Properties

The study of its derivatives has also contributed to understanding the photophysical properties of related compounds. Research into 4-dimethylaminopyridines, for example, has provided insights into solvent-dependent dual fluorescence, aiding in the exploration of excited state behaviors and charge transfer mechanisms (Szydłowska et al., 2003).

Potential Biological Activities

Furthermore, derivatives of this compound have been investigated for their antifungal, antitumor, and antimicrobial activities, illustrating its significance in the development of new therapeutic agents. Compounds synthesized using this chemical framework have shown promising activity against various pathogens and cancer cell lines, indicating its potential as a scaffold for designing more effective drugs (Sangshetti et al., 2014).

Catalysis and Oxidation Reactions

It also serves as a catalyst in selective oxidation reactions, demonstrating its utility in organic synthesis and industrial applications. The selective oxidation of methyl aromatics using derivatives of this compound, facilitated by molecular oxygen, underscores its role in environmentally friendly chemical processes (Zhang et al., 2012).

properties

IUPAC Name

5-[3-[(dimethylamino)methyl]-1,4-thiazepane-4-carbonyl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2S/c1-16(2)9-12-10-20-7-3-6-17(12)14(19)11-4-5-13(18)15-8-11/h4-5,8,12H,3,6-7,9-10H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSJMINBXRWPJRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CSCCCN1C(=O)C2=CNC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-((dimethylamino)methyl)-1,4-thiazepane-4-carbonyl)pyridin-2(1H)-one

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